METHYL 2-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ACETATE
Overview
Description
Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate is a chemical compound belonging to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate typically involves the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-1,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydrocarbazole derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Carbazole-1,4-dione derivatives.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex carbazole derivatives.
Medicine: Potential use in the development of new therapeutic agents due to its diverse biological activities.
Industry: Utilized in the production of organic materials and dyes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline-1,3-dicarboxylic acid
- Bis(6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-β-carbolin-2-ium)
Uniqueness
Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to other carbazole derivatives.
Properties
IUPAC Name |
methyl 2-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-7-8-15-13(9-11)12-5-3-4-6-14(12)17(15)10-16(18)19-2/h7-9H,3-6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXBPVJQGGGHCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196997 | |
Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352553-27-6 | |
Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352553-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201196997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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